molecular formula C11H8N2O4 B11876756 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid

Cat. No.: B11876756
M. Wt: 232.19 g/mol
InChI Key: GKHAQRADKBTIKK-UHFFFAOYSA-N
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Description

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a carbamoyl group at the second position and a carboxylic acid group at the seventh position of the quinoline ring. The hydroxyl group is located at the eighth position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the alkylation of a substituted 8-hydroxyquinoline with appropriate reagents under controlled conditions. For instance, the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane can yield a mono-halogenated intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which enhances its chelating ability and biological activity compared to other derivatives. The presence of both carbamoyl and carboxylic acid groups provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-carbamoyl-8-hydroxyquinoline-7-carboxylic acid

InChI

InChI=1S/C11H8N2O4/c12-10(15)7-4-2-5-1-3-6(11(16)17)9(14)8(5)13-7/h1-4,14H,(H2,12,15)(H,16,17)

InChI Key

GKHAQRADKBTIKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)N)O)C(=O)O

Origin of Product

United States

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